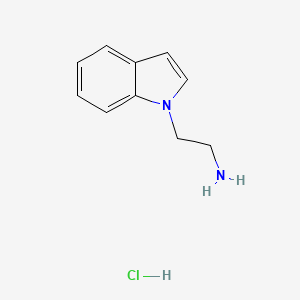
2-(1H-Indol-1-yl)ethanamine hydrochloride
Übersicht
Beschreibung
“2-(1H-Indol-1-yl)ethanamine” is a chemical compound with the empirical formula C10H12N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methylindole can react with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate to form 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine .Molecular Structure Analysis
The molecular weight of “2-(1H-Indol-1-yl)ethanamine” is 160.22 . The SMILES string representation of its structure is NCCN1C=CC2=CC=CC=C12 .Physical And Chemical Properties Analysis
“2-(1H-Indol-1-yl)ethanamine” is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Pro-Inflammatory Cytokine Production
This compound has been found to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . It showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels .
Modulation of IL-1β Activity
The compound has been used in research to modulate the activity of Interleukin-1β (IL-1β), a prominent pro-inflammatory cytokine . It has been found to alter IL-1β activity by modulating the interactions between IL-1β and IL-1 receptors (IL-1Rs) .
Synthesis of DPIE Derivatives
2-(1H-Indol-1-yl)ethanamine hydrochloride has been used in the synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives . These derivatives have shown different effects on cytokine production, with some enhancing pro-inflammatory cytokine production and others reducing it .
Biosynthetic Pathway to Indole-3-acetic Acid
2-(1H-Indol-3-yl)ethanamine is an alkaloid found in plants and fungi and is a possible intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid .
Neuromodulator or Neurotransmitter
This compound is found in trace amounts in the mammalian brain, possibly acting as a neuromodulator or neurotransmitter .
Development of New Therapeutic Agents
The indole ring system of 2-(1H-Indol-3-yl)ethanamine hydrochloride is a core component of many biologically active molecules, including several pharmaceuticals. Therefore, it could be used in the development of new therapeutic agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-indol-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBCHJJMKWATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-1-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



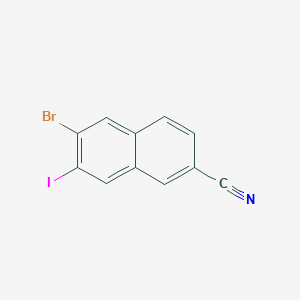

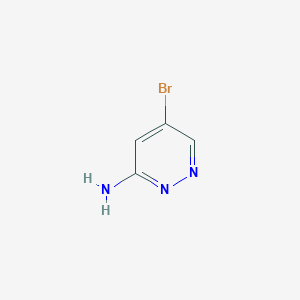
![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)
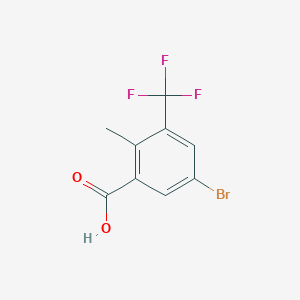

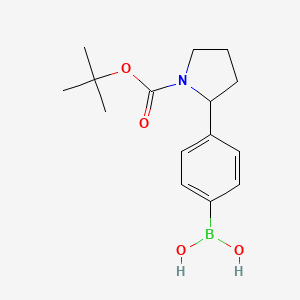
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)


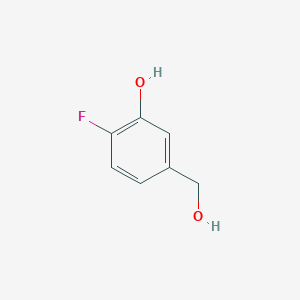
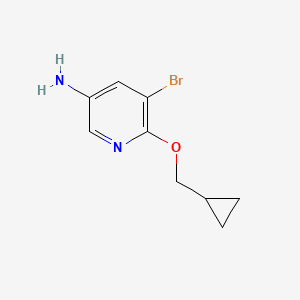
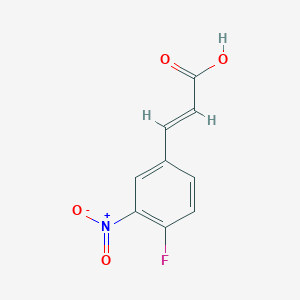
![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)